molecular formula C10H13NO5S B8286044 Methyl 2-methoxy-5-methanesulfonamidobenzoate

Methyl 2-methoxy-5-methanesulfonamidobenzoate

Cat. No. B8286044
M. Wt: 259.28 g/mol
InChI Key: YSOOKVHJDSPPBE-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methoxy-5-methylsulfonamidobenzoate (1.0 g, 3.86 mmol) and lithium hydroxide (93 mg, 3.86 mmol) in tetrahydrofuran/water (50 mL/10 mL). After 18 hours, add lithium hydroxide (100 mg) and heat to reflux. After 1 hour, cool to ambient temperature and evaporate to remove most of the tetrahydrofuran. Dilute the evaporated reaction mixture with water (about 70 mL) and acidify to pH of about 1 using a 1 M aqueous hydrochloric acid solution. Evaporate to dryness and triturate with dichloromethane (200 mL). filter and evaporate the filtrate to give the title compound: mp; 160-163° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Li+].Cl>O1CCCC1.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)NS(=O)(=O)C
Step Two
Name
Quantity
93 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to remove most of the tetrahydrofuran
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
the evaporated reaction mixture with water (about 70 mL)
CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
CUSTOM
Type
CUSTOM
Details
triturate with dichloromethane (200 mL)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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